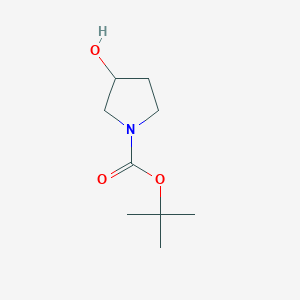

1-Boc-3-pyrrolidinol

Descripción

The exact mass of the compound 1-Boc-3-hydroxypyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBTRDHCDOPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403046 | |

| Record name | 1-Boc-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103057-44-9 | |

| Record name | 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103057-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-3-hydroxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-pyrrolidinol: Core Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-pyrrolidinol is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core, combined with a strategically placed hydroxyl group and a readily removable tert-butoxycarbonyl (Boc) protecting group, establishes it as a valuable chiral building block for the synthesis of a wide array of complex molecules, particularly pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications in drug development.

Core Properties and Structure

This compound, with the chemical formula C₉H₁₇NO₃, consists of a five-membered pyrrolidine ring.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl (-OH) group is attached to the third carbon atom.[1] The stereochemistry of the molecule is defined by the chiral center at the C-3 position of the pyrrolidine ring.[1] The "(R)" and "(S)" designations indicate the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules.[1] The sign in its name, such as in (R)-(-)-N-Boc-3-pyrrolidinol, signifies that it is levorotatory, meaning it rotates plane-polarized light to the left.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [2][5][6] |

| Melting Point | 57-65 °C | [4][5][6] |

| Boiling Point | 273.3 °C at 760 mmHg | [6] |

| Density | 1.142 g/cm³ | [6] |

| Solubility | Soluble in most organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate); Insoluble in water. | [1][6] |

| Optical Activity ([α]²⁰/D) | approx. -26° (c=1 in methanol) for (R)-enantiomer | [5][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and purity assessment of this compound.

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | The proton NMR spectrum is characterized by signals corresponding to the Boc group, the pyrrolidine ring protons, and the hydroxyl proton. The enantiomers, (R) and (S), will have identical ¹H NMR spectra. | [7] |

| ¹³C NMR (CDCl₃) | The carbon NMR spectrum provides information on the carbon framework of the molecule. | [7] |

| FT-IR (film, cm⁻¹) | Key vibrational frequencies include: 3428 (O-H stretch), 2971, 2872 (C-H stretch), 1692 (C=O stretch of Boc group). The FT-IR spectra of the (R) and (S) enantiomers are identical. | [7] |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

This protocol describes the N-protection of 3-pyrrolidinol using di-tert-butyl dicarbonate (Boc-anhydride).[8]

Materials:

-

(R)- or (S)-3-pyrrolidinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting 3-pyrrolidinol in anhydrous DCM (approximately 10 mL per gram of pyrrolidinol).[8]

-

Cool the solution to 0 °C in an ice bath and stir for 10-15 minutes.[8]

-

Add triethylamine (1.2 equivalents) to the stirred solution.[8]

-

Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[8]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[8]

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then brine.[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography if necessary.[1]

Oxidation of this compound to 1-Boc-3-pyrrolidinone

This protocol describes the oxidation of the hydroxyl group to a ketone using Dess-Martin periodinane (DMP).[9]

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM at room temperature under an inert atmosphere.[9]

-

Add Dess-Martin periodinane (1.2 equivalents) to the solution. The reaction is typically complete within 1-3 hours.[9]

-

Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[9]

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.[9]

-

Separate the organic layer and extract the aqueous layer with DCM twice.[9]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinone.[9][10]

Role in Drug Development

This compound is a versatile chiral building block in the synthesis of a wide array of pharmaceutical compounds.[11] Its stereochemically defined structure is crucial for the efficacy of various drugs, including those targeting the central nervous system.[2][10] The Boc-protecting group allows for straightforward manipulation of the pyrrolidine ring, making it an invaluable tool in multi-step organic syntheses.[10]

A significant application of (R)-(-)-N-Boc-3-pyrrolidinol is in the synthesis of selective muscarinic M1 and M3 receptor agonists, which are important targets for neurological disorders such as Alzheimer's disease. The (R)-configuration of the hydroxyl group is often crucial for achieving the desired stereochemistry for optimal receptor binding and biological activity.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: M3 Muscarinic Receptor

Caption: M3 Muscarinic Receptor Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95 103057-44-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on the Physicochemical Properties of (R)-1-Boc-3-pyrrolidinol

(R)-1-Boc-3-pyrrolidinol, also known as (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, is a pivotal chiral building block in the synthesis of a diverse range of pharmaceuticals and bioactive molecules.[1] Its stereospecific structure is instrumental in the development of active pharmaceutical ingredients (APIs), including neuroactive drugs, antivirals, and enzyme inhibitors, where precise stereochemical control is paramount for optimal biological activity.[1] This technical guide provides an in-depth overview of its fundamental physicochemical properties, complete with detailed experimental protocols for their determination.

Core Physicochemical Properties

The key physical and chemical characteristics of (R)-1-Boc-3-pyrrolidinol are summarized in the table below, providing essential data for its handling, application in synthesis, and purification.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid or powder. | [1][2] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 187.24 g/mol | [1][2][3] |

| Melting Point | 60-67 °C | [2][4] |

| Boiling Point | 273.3 °C at 760 mmHg | [1][5] |

| Density | 1.142 g/cm³ | [1][6] |

| Optical Rotation | [α]²⁰/D −26±1, c = 1 in methanol | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as Methanol, Dichloromethane, and Ethyl Acetate. | [1][5][7] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of (R)-1-Boc-3-pyrrolidinol.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of the purity of a substance.[1] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to lower the melting point and broaden the range.[1][8]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)[4]

-

Calibrated thermometer[4]

-

Sample of (R)-1-Boc-3-pyrrolidinol

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of finely powdered (R)-1-Boc-3-pyrrolidinol is introduced into a capillary tube to a height of 1-2 mm.[9][10] The tube is then tapped gently to pack the sample.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to the thermometer bulb.[8]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[4] The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[4][8]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2) are recorded.[4] The melting point is reported as the range T1-T2.[4]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Apparatus and Materials:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., paraffin oil)

-

Sample of (R)-1-Boc-3-pyrrolidinol

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed in the fusion tube.[12]

-

Apparatus Setup: The fusion tube is attached to the thermometer, and a capillary tube is placed inside the fusion tube with the open end downwards.[12] The entire assembly is then immersed in the Thiele tube containing heating oil.

-

Heating: The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform temperature distribution.[8]

-

Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12] For distillations at reduced pressure, a nomograph can be used to estimate the boiling point at different pressures.[13]

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance.[14]

Apparatus and Materials:

-

Pycnometer (density bottle) of a known volume

-

Analytical balance

-

Sample of (R)-1-Boc-3-pyrrolidinol (in liquid form, i.e., melted)

-

Water bath to control temperature

Procedure:

-

Mass of Empty Pycnometer: The clean and dry pycnometer is weighed accurately (m1).[15]

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed (m2).

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the liquid sample of (R)-1-Boc-3-pyrrolidinol at the same temperature and weighed (m3).[15]

-

Calculation: The density (ρ) is calculated using the formula: ρ_sample = ((m3 - m1) / (m2 - m1)) * ρ_water

Optical Rotation Determination (Polarimetry)

Optical rotation is the angle through which the plane of polarized light is rotated when passing through a sample of a chiral compound.[16][17]

Apparatus and Materials:

-

Polarimeter[16]

-

Polarimeter tube (e.g., 1 dm)[16]

-

Volumetric flask

-

Analytical balance

-

Sample of (R)-1-Boc-3-pyrrolidinol

-

Solvent (e.g., methanol)

Procedure:

-

Solution Preparation: A precise concentration of the sample is prepared by dissolving a known mass of (R)-1-Boc-3-pyrrolidinol in a specific volume of the solvent.[16] For example, 1 gram in 100 mL of methanol.

-

Polarimeter Calibration: The polarimeter is calibrated with a blank (the pure solvent).[19]

-

Measurement: The polarimeter tube is filled with the sample solution, ensuring no air bubbles are present.[16] The observed rotation (α) is measured.[16]

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α]_D^T = α / (l * c) where T is the temperature, D is the sodium D line, α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[16]

Solubility Determination (Equilibrium Solubility Method)

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[20]

Apparatus and Materials:

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Thermostatically controlled water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Sample of (R)-1-Boc-3-pyrrolidinol

-

Solvent of interest

Procedure:

-

Sample Preparation: An excess amount of the solid (R)-1-Boc-3-pyrrolidinol is added to a known volume of the solvent in a vial to create a slurry.[1]

-

Equilibration: The vial is sealed and agitated in a thermostatically controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][21]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[1]

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable and pre-calibrated analytical method.[1] The solution may require dilution to fall within the linear range of the instrument.[1]

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).[1]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.[22][23]

Apparatus and Materials:

-

Potentiometer with a pH electrode[22]

-

Burette

-

Magnetic stirrer

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[22]

-

Sample of (R)-1-Boc-3-pyrrolidinol

-

Solvent (e.g., water or a water-cosolvent mixture)

Procedure:

-

Sample Preparation: A known amount of (R)-1-Boc-3-pyrrolidinol is dissolved in a suitable solvent.[22]

-

Titration: The solution is titrated with a standardized acid or base, and the pH is recorded after each addition of the titrant.[22]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve.[24]

-

pKa Calculation: For a weak acid, the pH at the half-equivalence point is equal to the pKa.[24]

Synthesis and Application Workflow

(R)-1-Boc-3-pyrrolidinol is a key intermediate in the synthesis of various pharmaceutical agents.[2] Its synthesis typically involves the protection of the nitrogen atom of (R)-3-hydroxypyrrolidine with a tert-butoxycarbonyl (Boc) group.[7]

Caption: Synthesis of (R)-1-Boc-3-pyrrolidinol.

Once synthesized, (R)-1-Boc-3-pyrrolidinol serves as a versatile chiral building block in multi-step synthetic pathways to produce complex therapeutic agents.

Caption: Generalized workflow for therapeutic agent synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Purification [chem.rochester.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. Optical Rotation — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 19. digicollections.net [digicollections.net]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

An In-depth Technical Guide to the Solubility and Stability of (S)-1-Boc-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-pyrrolidinol is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for reaction optimization, formulation development, purification, and storage. This technical guide provides a comprehensive overview of the available data on the solubility and stability of (S)-1-Boc-3-pyrrolidinol, outlines detailed experimental protocols for their determination, and discusses the general degradation pathways for N-Boc protected compounds.

Introduction

(S)-1-Boc-3-pyrrolidinol, with the IUPAC name tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a heterocyclic compound featuring a pyrrolidine ring, a hydroxyl functional group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1] The presence of these functionalities dictates its chemical behavior, including its solubility in various solvent systems and its stability under different environmental conditions. A comprehensive understanding of these properties is paramount for its effective application in synthetic chemistry and pharmaceutical development.

Solubility Profile

While specific quantitative solubility data for (S)-1-Boc-3-pyrrolidinol is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from its structural features and from data available for its racemic and (R)-enantiomeric counterparts. The molecule possesses both polar (hydroxyl and carbamate groups) and nonpolar (tert-butyl and pyrrolidine ring) characteristics, leading to its solubility in a range of organic solvents.[2]

Table 1: Qualitative Solubility of 1-Boc-3-pyrrolidinol

| Solvent Class | Specific Solvents | Solubility Profile | Reference(s) |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | [2] |

| Polar Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | [2] |

| Less Polar Solvents | Toluene, Diethyl Ether | Moderate | [2] |

| Nonpolar Solvents | Hexane, Heptane | Low / Insoluble | [2] |

| Aqueous Solvents | Water | Insoluble | [3] |

Stability Profile

The stability of (S)-1-Boc-3-pyrrolidinol is largely governed by the lability of the Boc protecting group. The Boc group is known for its stability under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions and at elevated temperatures.[4][5] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Table 2: Stability of N-Boc Protected Compounds under Various Conditions

| Condition | Reagents/Stressors | Stability Outcome | Reference(s) |

| Acidic | Strong acids (e.g., TFA, HCl) | Labile; rapid cleavage of the Boc group. | [4][5] |

| Basic | Aqueous bases (e.g., NaOH, K2CO3) at room temp. | Generally stable. | [4] |

| Thermal | High temperatures (>100-150 °C) | Can lead to thermolytic cleavage of the Boc group. | [8][9] |

| Oxidative | Oxidizing agents (e.g., H2O2) | Generally stable, though the pyrrolidine ring may be susceptible to oxidation. | [10] |

| Photolytic | UV/fluorescent light | N-heterocycles can be susceptible to photolytic degradation. | [11][12] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of (S)-1-Boc-3-pyrrolidinol. These protocols are based on standard laboratory techniques and regulatory guidelines and should be adapted and validated for specific experimental requirements.

Determination of Solubility

A common and reliable method for determining the solubility of a solid organic compound is the gravimetric method, which involves the preparation of a saturated solution at a controlled temperature.[2]

Protocol 1: Gravimetric Determination of Solubility

-

Sample Preparation: Add an excess amount of (S)-1-Boc-3-pyrrolidinol to a sealed vial containing a known volume or mass of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the sealed vial in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the vial to stand at the controlled temperature for a short period to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter to remove any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used. Results are typically expressed in mg/mL or g/L.

Stability Testing and Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, in line with ICH guidelines.[10][13]

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of (S)-1-Boc-3-pyrrolidinol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined duration, as per ICH Q1B guidelines.[14] A control sample should be kept in the dark.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Experimental Workflow for Forced Degradation Study

References

- 1. mzCloud – S N Boc 3 pyrrolidinol [mzcloud.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 12. researchgate.net [researchgate.net]

- 13. chiral-labs.com [chiral-labs.com]

- 14. database.ich.org [database.ich.org]

A Technical Guide to 1-Boc-3-pyrrolidinol: A Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-pyrrolidinol is a versatile chiral building block crucial in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyrrolidine ring, a hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable synthon for creating complex molecules with defined stereochemistry.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly focusing on its role in synthesizing inhibitors for key signaling pathways.

Core Data Presentation

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 103057-44-9 | [3][4] |

| Molecular Formula | C₉H₁₇NO₃ | [3][5] |

| Molecular Weight | 187.24 g/mol | [3][5] |

| Appearance | White to off-white powder/solid | [3][6] |

| Melting Point | 57-63 °C | [3][4] |

| Solubility | Soluble in most organic solvents, insoluble in water. | [2] |

| Storage Temperature | 2-8°C | [3][4] |

Chiral Isomer Data: (R)-(-)-1-Boc-3-pyrrolidinol

The enantiomerically pure forms of this compound are frequently used in asymmetric synthesis.

| Property | Value | Reference(s) |

| CAS Number | 109431-87-0 | [1][6][7] |

| Purity | ≥98% | [1][7] |

| Optical Activity | [α]²⁰/D ≈ -26° (c=1 in methanol) | [1][2][7] |

Experimental Protocols

This compound is a key starting material for synthesizing various chiral amines and other functionalized pyrrolidines. Below are detailed experimental protocols for its synthesis and its conversion into a key intermediate.

Protocol 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol from (R)-3-pyrrolidinol

This protocol details the N-protection of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc-anhydride).[8]

Materials:

-

(R)-3-pyrrolidinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.[8]

-

Cool the solution to 0 °C in an ice bath.[8]

-

Add triethylamine (1.2 eq) to the stirred solution.[8]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[8]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.[2][8]

-

Separate the organic layer and wash it sequentially with water and brine.[2][8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

If necessary, purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Synthesis of tert-butyl (R)-3-azidopyrrolidine-1-carboxylate

This protocol describes the conversion of the hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol to an azide, which is a versatile intermediate for further transformations, such as the synthesis of chiral amines.[1]

Materials:

-

(R)-(-)-N-Boc-3-pyrrolidinol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1 eq) in DCM and cool to 0 °C.[1]

-

Add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).[1]

-

Stir the mixture at 0 °C for 1 hour, then warm to room temperature.[1]

-

Monitor the reaction by TLC.[1]

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate.[1]

-

Dissolve the crude mesylate in DMF and add sodium azide (3 eq).[1]

-

Heat the mixture to 80 °C and stir for 12-16 hours.[1]

-

After cooling, dilute with water and extract with ethyl acetate.[1]

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

-

Purify the crude product by column chromatography to yield tert-butyl (R)-3-azidopyrrolidine-1-carboxylate.[1]

Applications in Drug Development & Signaling Pathways

The defined stereochemistry of this compound is instrumental for achieving high selectivity in drug-target interactions.[1] It is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[2]

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[1][3] (R)-(-)-N-Boc-3-pyrrolidinol is a key building block in the synthesis of potent GSK-3 inhibitors.[1] The inhibition of GSK-3 can activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[][10]

Muscarinic Receptor Agonists

(R)-(-)-N-Boc-3-pyrrolidinol is also used in the synthesis of selective muscarinic M1 and M3 receptor agonists.[7] These receptors are involved in cognitive function and glandular secretion, making them important targets for conditions like Alzheimer's disease and Sjögren's syndrome.[7] M1 and M3 receptors are Gq-coupled receptors that activate phospholipase C, leading to downstream signaling events.[8][11]

Experimental Workflow Visualization

The synthesis of complex molecules from this compound often follows a multi-step workflow. The following diagram illustrates a generalized workflow for the synthesis of a chiral amine, a common downstream product.

Conclusion

This compound, particularly its enantiomerically pure forms, is a fundamentally important chiral building block in modern organic and medicinal chemistry.[2] Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the enantioselective synthesis of complex and biologically active molecules.[1][2] The detailed information on its properties and synthetic utility presented in this guide is intended to support researchers and drug development professionals in leveraging this valuable compound for the advancement of new therapeutic agents.

References

- 1. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of imidazolyl-pyrimidine derivatives as GSK3 inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

Chiral Building Blocks in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of therapeutic agents with enhanced efficacy and minimized adverse effects has positioned chiral building blocks as indispensable components in modern pharmaceutical synthesis. The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile, as enantiomers can exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors. This technical guide provides a comprehensive overview of the core principles and practical applications of chiral building blocks in the synthesis of pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental pathways.

The Significance of Chirality in Drug Design

A vast number of pharmaceuticals are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The U.S. Food and Drug Administration (FDA) has established policies that encourage the development of single-enantiomer drugs.[1] This necessitates synthetic strategies that can selectively produce the desired enantiomer in high purity, a measure often expressed as enantiomeric excess (ee).[2][3][4][5] Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other.[5]

Major Classes of Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules.[6] These can be broadly categorized into several key classes, each with unique synthetic utility.

-

Chiral Alcohols: These are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[6][7] Asymmetric catalytic hydrogenation of carbonyl compounds is a highly efficient method for their preparation.[6] Chiral secondary alcohols, for instance, are precursors to drugs like the antidepressant Prozac and the beta-blocker Propranolol.[8]

-

Chiral Amines: As fundamental components of over 40% of commercial pharmaceuticals, chiral amines are of immense importance.[9][10][11] Their synthesis is often achieved through chemical methods or enzymatic resolutions.[6] The asymmetric catalytic reduction of imines is a particularly direct and effective route to chiral amines.[6]

-

Chiral Amino Acids: Both natural and unnatural α-amino acids are versatile chiral building blocks due to their inherent chirality and multiple functional groups.[12][13] They can be utilized as chiral precursors, auxiliaries, or even organocatalysts in asymmetric synthesis.[12]

-

Chiral Carboxylic Acids: These compounds are robust and widely available, though their use as substrates in catalytic asymmetric synthesis can be challenging due to their lower reactivity.[14] Nevertheless, significant advancements have enabled their use as both nucleophiles and electrophiles in various asymmetric transformations.[14]

Key Synthetic Strategies

The synthesis of enantiomerically pure compounds relies on a variety of strategic approaches, each with its own advantages and limitations.

-

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials.[15][16][17][18] The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.[16]

-

Asymmetric Synthesis: This approach creates a chiral center in a prochiral molecule using a chiral influence. This can be achieved through:

-

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to generate a large amount of an enantiomerically enriched product.[19][20][21]

-

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.[20]

-

-

Chemo-enzymatic Synthesis: This method combines chemical synthesis with enzymatic transformations.[22] Enzymes, acting as biocatalysts, can exhibit high stereo-, regio-, and chemo-selectivity under mild reaction conditions, making them powerful tools for generating chiral molecules.[22][23]

Case Studies in Pharmaceutical Synthesis

The following case studies illustrate the application of chiral building blocks and various synthetic strategies in the production of well-known pharmaceuticals.

Sitagliptin (Januvia®) - A DPP-4 Inhibitor

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which leads to increased levels of incretin hormones like GLP-1 and GIP.[14][24] These hormones, in turn, stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][14][24] The key chiral building block in Sitagliptin is a β-amino acid derivative.

Signaling Pathway of Sitagliptin

Quantitative Data for Sitagliptin Synthesis

| Step | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Enantioselective Hydrogenation | Rh(I)/t-Bu JOSIPHOS | >95 | >99.5 | [25] |

| Phase-Transfer Catalytic aza-Michael Addition | Quinine-derived C(9)-urea ammonium catalyst | 94 | 96 | [1][26] |

Experimental Protocol: Enantioselective Hydrogenation of Dehydrositagliptin

This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)Cl]₂ and the chiral ligand (t-Bu JOSIPHOS) in methanol is prepared. The mixture is stirred at room temperature to form the active catalyst.

-

Hydrogenation: The dehydrositagliptin substrate is dissolved in methanol in a high-pressure autoclave. The catalyst solution is then added.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 100 psig).

-

The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 14 hours), with reaction progress monitored by a suitable analytical technique (e.g., FT-IR or HPLC).

-

Work-up and Isolation: Upon completion, the reactor is cooled and depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to yield enantiomerically pure Sitagliptin.

-

Analysis: The chemical purity and enantiomeric excess of the final product are determined by HPLC using a chiral stationary phase.

Oseltamivir (Tamiflu®) - A Neuraminidase Inhibitor

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses.[2] It is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[19] This active metabolite acts as a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[2][19] A key chiral starting material for the commercial synthesis of Oseltamivir is (-)-shikimic acid, a natural product obtained from Chinese star anise.[11]

Signaling Pathway of Oseltamivir

Quantitative Data for Oseltamivir Synthesis from (-)-Shikimic Acid

| Route | Overall Yield (%) | Key Features | Reference |

| Roche (Karpf/Trussardi) Synthesis | 17-22 | Industrial scale, uses azide reagents | [11] |

| Short and Practical Route (PubMed) | 47 | Optimized nucleophilic substitution | [27] |

| Novel Asymmetric Synthesis (ResearchGate) | 44 | Regio- and stereoselective azidation | [8] |

Experimental Protocol: Regioselective Azidation in Oseltamivir Synthesis

This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: A shikimic acid-derived epoxide is dissolved in a suitable solvent mixture (e.g., ethanol/water).

-

Reagent Addition: Sodium azide (NaN₃) and a proton source like ammonium chloride (NH₄Cl) are added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for a specified period (e.g., 8 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired azido-alcohol intermediate.

-

Analysis: The structure and purity of the product are confirmed by spectroscopic methods (NMR, IR) and mass spectrometry.

Atorvastatin (Lipitor®) - An HMG-CoA Reductase Inhibitor

Atorvastatin is a statin medication used to lower cholesterol and triglycerides in the blood. It acts by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[5][27][28][29] The synthesis of Atorvastatin involves the construction of a chiral side chain containing two stereocenters.

Signaling Pathway of Atorvastatin

Quantitative Data for Synthesis of Atorvastatin Intermediate

| Method | Enzyme/Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Desymmetrization of 3-hydroxyglutaronitrile | Nitrilase from E. coli | 98 | 95 | [24] |

| Biocatalytic Synthesis | L. Kefir (whole cell) | >90 | - | [24] |

Experimental Protocol: Biocatalytic Synthesis of Chiral Intermediate for Atorvastatin

This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.

-

Biocatalyst Preparation: A culture of Lactobacillus kefir is grown in a suitable medium and harvested. The whole cells are then used as the biocatalyst.

-

Reaction Setup: The substrate, a prochiral ketone, is added to a buffered solution containing the whole-cell biocatalyst.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the asymmetric reduction is monitored by HPLC.

-

Work-up: Once the desired conversion is reached, the cells are removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried and concentrated. The resulting chiral alcohol intermediate is purified by column chromatography or crystallization.

-

Analysis: The enantiomeric excess of the product is determined using chiral HPLC or GC.

Propranolol - A Beta-Blocker

Propranolol is a non-selective beta-blocker used to treat high blood pressure, angina, and other heart conditions.[30] Beta-blockers work by blocking the effects of catecholamines (like adrenaline) at β-adrenergic receptors, leading to a decrease in heart rate and blood pressure.[1][25] The therapeutic activity of propranolol resides primarily in the (S)-enantiomer.

Signaling Pathway of Beta-Blockers

Quantitative Data for (S)-Propranolol Synthesis

| Method | Catalyst/Reagent | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Asymmetric Synthesis from D-mannitol | - | up to 97 | up to 99 | [6] |

| Asymmetric Synthesis via Kinetic Resolution | Zn(NO₃)₂/(+)-Tartaric Acid | 55-60 | 89-90 | |

| L-proline-catalyzed α-aminoxylation | L-proline | - | >98 | [10] |

Experimental Protocol: Asymmetric Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a reaction vessel, 1-naphthol, epichlorohydrin, and a catalyst system (e.g., Zn(NO₃)₂ and (+)-tartaric acid) are combined in a suitable solvent.

-

Reagent Addition: Isopropylamine is added to the mixture.

-

Reaction Conditions: The reaction is stirred at a specific temperature for a set duration, allowing for the kinetic resolution to occur, preferentially forming the (S)-enantiomer.

-

Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude (S)-propranolol is purified by column chromatography or crystallization to enhance enantiomeric purity.

-

Analysis: The enantiomeric excess is determined by chiral HPLC.

Experimental and Logical Workflows

Visualizing the workflows involved in chiral synthesis and analysis provides a clearer understanding of the processes.

General Workflow for Asymmetric Catalysis

Logical Flow of Chiral Pool Synthesis

Conclusion

The strategic use of chiral building blocks is fundamental to the successful development of modern pharmaceuticals. A deep understanding of the various classes of these building blocks, coupled with the mastery of diverse synthetic strategies, empowers researchers to design and execute efficient and stereoselective syntheses of complex drug molecules. The continuous innovation in asymmetric catalysis, chemo-enzymatic methods, and the creative application of the chiral pool will undoubtedly continue to drive the discovery of safer and more effective medicines. This guide serves as a foundational resource for professionals in the field, providing the necessary technical details to navigate the intricate landscape of chiral synthesis in drug development.

References

- 1. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oseltamivir - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil | CSIR-NCL Library, Pune [library.ncl.res.in]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. droracle.ai [droracle.ai]

- 15. mdpi.com [mdpi.com]

- 16. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chiral pool - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

- 20. benchchem.com [benchchem.com]

- 21. jmedchem.com [jmedchem.com]

- 22. scielo.br [scielo.br]

- 23. pharmtech.com [pharmtech.com]

- 24. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 25. Beta blocker - Wikipedia [en.wikipedia.org]

- 26. droracle.ai [droracle.ai]

- 27. researchgate.net [researchgate.net]

- 28. ClinPGx [clinpgx.org]

- 29. ClinPGx [clinpgx.org]

- 30. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

The Indispensable Role of the Boc Protecting Group in Organic Synthesis: A Technical Guide

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, pharmaceuticals, and the development of complex molecules.[1][2] Its widespread use is a testament to its unique combination of stability across a broad spectrum of reaction conditions and the ease of its removal under mild acidic conditions.[1] This technical guide provides an in-depth overview of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary role of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, preventing them from engaging in undesired side reactions during a synthetic sequence.[1] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] This reaction transforms the amine into a carbamate, which is significantly less reactive.

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is a critical feature that enables the selective deprotection of different amine groups within the same molecule, a crucial strategy in the synthesis of complex structures like peptides and modified natural products.[2][3]

Mechanism of Action: Protection and Deprotection

The utility of the Boc group lies in the well-defined mechanisms for its introduction and removal.

Boc Protection of Amines

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction.[4] The amine nitrogen attacks one of the carbonyl carbons of Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable tert-butoxide anion and carbon dioxide.[5] The tert-butoxide then deprotonates the newly formed carbamate, yielding the final Boc-protected amine.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] The mechanism is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is first protonated by the acid, which weakens the carbonyl-oxygen bond. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[4] The liberated amine is then protonated by the excess acid to form an ammonium salt.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields for these transformations.

Table 1: Boc Protection of Various Amines

| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| General Aliphatic Amines | (Boc)₂O (1.5 equiv), TEA (3.0 equiv) | H₂O/THF (2:1) | 0 to RT | 6 h | High | [6] |

| Structurally Diverse Amines | (Boc)₂O (1.0 equiv) | Water/Acetone (9.5:0.5) | RT | 8-12 min | Good to Excellent | [7] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | Dichloromethane | 0 to RT | Overnight | 89 | [8] |

| Aliphatic Amines | (Boc)₂O | No solvent | RT | - | Quantitative | [9] |

Table 2: Boc Deprotection Conditions and Yields

| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Boc Amines | 5 equiv. TFA | Methylene Chloride | 60 (Microwave) | 30 min | - | [5] |

| N-Boc Protected Amine | TsOH·H₂O | DME | 40 | 2 h | - | [10] |

| N-Boc-L-Alanine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 2 h | >95 | [11] |

| N-Boc-L-Alanine | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp | 0.5 - 2 h | >95 | [11] |

| N-Boc Amines | Water | 90-100 | 12 min | Excellent | [12] | |

| Carbamates | Dawson heteropolyacid | Dichloromethane | Room Temp | 15 min | Quantitative | [1] |

Experimental Protocols

Detailed and reproducible experimental procedures are vital for successful synthesis. Below are protocols for a typical Boc protection and a subsequent deprotection.

Protocol 1: N-Boc Protection of a Primary Amine[6]

Objective: To protect a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Water/Tetrahydrofuran (THF) (2:1 v/v)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine and TEA or DIPEA in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in one portion.

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.

Protocol 2: N-Boc Deprotection of an Amino Acid using TFA[11]

Objective: To deprotect an N-Boc protected amino acid using trifluoroacetic acid.

Materials:

-

N-Boc protected amino acid

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Setup: Dissolve the N-Boc protected amino acid in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% v/v of TFA in DCM.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Azeotropic Removal: To aid in the removal of residual TFA, add toluene and co-evaporate (azeotropic removal) two to three times. The resulting residue is the amino acid trifluoroacetate salt.

-

Isolation: For isolation of the TFA salt, add cold diethyl ether to the residue and stir vigorously to precipitate the amino acid TFA salt as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Orthogonality in Protecting Group Strategy

The concept of orthogonality is central to the strategic planning of complex organic syntheses. It refers to the ability to remove one type of protecting group in the presence of others without affecting them. The Boc group is a key player in many orthogonal protection schemes.

This diagram illustrates that the Boc group is removed under acidic conditions, while the Fmoc group is base-labile and the Cbz group is removed by catalytic hydrogenation. This differential reactivity allows for the selective deprotection of amines in a multi-functionalized molecule, which is a powerful tool in synthetic strategy.

Conclusion

The Boc protecting group is an indispensable tool in the arsenal of the synthetic chemist.[1] Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development. A thorough understanding of its chemical principles, reaction mechanisms, and experimental protocols is essential for its effective application in the synthesis of complex and valuable molecules.

References

- 1. scispace.com [scispace.com]

- 2. biosynth.com [biosynth.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. mcours.net [mcours.net]

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its prevalence in FDA-approved drugs underscores its significance in therapeutic design.[1] This technical guide provides a comprehensive overview of pyrrolidine derivatives in drug discovery, detailing their synthesis, diverse biological activities, mechanisms of action, and the experimental protocols utilized in their evaluation.

The unique stereochemistry and three-dimensional nature of the non-planar pyrrolidine ring allow for extensive exploration of pharmacophore space, a key advantage in designing novel, biologically active compounds.[1][3] This structural versatility has led to the development of pyrrolidine-containing molecules with a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antidiabetic, and anticonvulsant properties.[4][5]

Synthesis of Pyrrolidine Derivatives

The construction of the pyrrolidine ring and its derivatives can be broadly categorized into two main strategies: the functionalization of a pre-existing pyrrolidine ring, often derived from proline, and the de novo synthesis of the ring from acyclic or other cyclic precursors.[1]

Synthesis of Pyrrolidine-2,5-diones for Anticonvulsant Activity

A common route to pyrrolidine-2,5-diones involves the condensation of a succinic acid derivative with an appropriate amine.

Experimental Protocol: Synthesis of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

This protocol describes a multi-step synthesis of a pyrrolidine-2,5-dione derivative with demonstrated anticonvulsant activity.

Step 1: Synthesis of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid

-

A mixture of 2-chlorophenyl-succinic acid and aminoacetic acid is heated at 180°C for 1.5 hours.

-

The reaction mixture is cooled, and the resulting solid is purified by recrystallization to yield the intermediate, 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.

Step 2: Synthesis of the final compound

-

To a solution of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid in dry N,N-dimethylformamide (DMF), an equimolar amount of 1,1'-carbonyldiimidazole (CDI) is added.

-

The mixture is stirred at room temperature for one hour.

-

An equimolar amount of 4-(4-fluorophenyl)piperazine is then added to the reaction mixture.

-

The mixture is stirred for an additional 24 hours at room temperature.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the final product.

1,3-Dipolar Cycloaddition for the Synthesis of Spirooxindole-Pyrrolidines

The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereoselective synthesis of complex pyrrolidine-containing scaffolds, such as spirooxindole-pyrrolidines, which exhibit significant anticancer activity.

Experimental Protocol: One-Pot, Three-Component Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

This protocol details the synthesis of a spirooxindole-pyrrolidine derivative via a 1,3-dipolar cycloaddition reaction.

-

A mixture of an isatin derivative (1.0 mmol), an α-amino acid (e.g., sarcosine or L-proline) (1.2 mmol), and a chalcone derivative (1.0 mmol) is refluxed in ethanol (15 mL) for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have been investigated for a wide array of therapeutic applications. The following sections highlight some of the key biological activities, supported by quantitative data.

Anticancer Activity

A significant number of pyrrolidine derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of kinases, and targeting of specific signaling pathways.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |

| Spiro[pyrrolidine-3,3'-oxindoles] | 38i | MCF-7 | 3.53[6] |

| Spiro[pyrrolidine-3,3'-oxindoles] | 38h | MCF-7 | 4.01[6] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | 43b | HepG2 | 0.80 (µg/mL)[4] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | 43a | HepG2 | 0.85 (µg/mL)[4] |

| Pyrrolidine-Thiophene Hybrid | 37e | MCF-7 | 17[6] |

| Pyrrolidine-Thiophene Hybrid | 37e | HeLa | 19[6] |

| Pyrrolidine-Phenyl Hybrid | 36e | MCF-7 | 22[6] |

| CXCR4 Antagonist | 51a | CXCR4 Receptor Binding | 0.079[6] |

| Benzofuroxane Pyrrolidine Hydroxamate | 32a | HeLa | 3.82[4] |

Antidiabetic Activity

Polyhydroxylated pyrrolidines, also known as aza-sugars, are a class of compounds that have shown promise as antidiabetic agents.[6] They often act as inhibitors of carbohydrate-processing enzymes like α-glucosidase and α-amylase. Additionally, some pyrrolidine derivatives have been developed as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

| Compound Class | Derivative | Target Enzyme | IC50 (µM) |

| Pyrrolidine Sulfonamide | 23d | DPP-IV | 11.32[4][5] |

| 2-benzyl-pyrrolidine | 2 | DPP-IV | 0.3[6] |

| 4-amino-1-benzylpiperidine | 4 | DPP-IV | 4[6] |

| 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 23 | DPP-IV | 3.73[7] |

Anticonvulsant Activity

Pyrrolidine-2,5-dione derivatives have been extensively studied for their anticonvulsant properties. The maximal electroshock (MES) test is a common in vivo model used to evaluate the efficacy of these compounds.

| Compound Class | Derivative | Test Model | ED50 (mg/kg) |

| Pyrrolidine-2,5-dione-acetamide | 69k | MES | 80.38[6] |

| Pyrrolidine-2,5-dione-acetamide | 69k | 6 Hz test | 108.80[6] |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 6 | MES | 68.30[8] |

Anti-inflammatory Activity

Pyrrolidine derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting inhibitory activity against enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

| Compound Class | Derivative | Target Enzyme | IC50 (µM) |

| Pyrrolidine amide | 30c | NAAA | 0.48[4][5] |

| Pyrrolidine amide | 30a | NAAA | 0.5[4][5] |

| Pyrrolidine amide | 30b | NAAA | 0.7[4][5] |

| Pyrrolidine amide | 31 | NAAA | 1.5[4][5] |

| Pivalate-based Michael product | MAK01 | COX-1 | 314 (µg/mL)[] |

| Pivalate-based Michael product | MAK01 | COX-2 | 130 (µg/mL)[] |

| Pivalate-based Michael product | MAK01 | 5-LOX | 105 (µg/mL)[] |

Antiviral Activity

The pyrrolidine scaffold is present in several antiviral drugs, and research continues to explore new derivatives with activity against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

| Compound Class | Derivative | Viral Target | EC50 (nM) |

| Pyrrolidine-based CAM | CU11 | HBV | 35[10] |

Key Experimental Protocols in Detail

Reproducibility and standardization of experimental methods are paramount in drug discovery. This section provides detailed protocols for key in vitro and in vivo assays used to evaluate the biological activity of pyrrolidine derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for the in vitro screening of anticancer compounds.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrrolidine derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

In Vitro Antidiabetic: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reaction Mixture Preparation:

-

In a 96-well plate, add 50 µL of the test pyrrolidine derivative solution at various concentrations.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer, pH 6.8).

-

Incubate the mixture at 37°C for 15 minutes.

-

-

Substrate Addition and Incubation:

-

Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer, pH 6.8) to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Reaction Termination and Absorbance Reading:

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

In Vivo Anticonvulsant: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Preparation and Compound Administration:

-

Use male Swiss albino mice weighing 20-25 g.

-

Administer the test pyrrolidine derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

-

Induction of Seizure:

-